Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-9-((dimethylamino)methylene)-4-oxo-, ethyl ester
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Overview
Description
Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-9-((dimethylamino)methylene)-4-oxo-, ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system with nitrogen atoms and various functional groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-9-((dimethylamino)methylene)-4-oxo-, ethyl ester typically involves multi-step organic reactions. The process may start with the preparation of the core pyrimidine ring, followed by the introduction of the cyclopentane and pyridine rings. Key steps may include:
Cyclization reactions: to form the fused ring system.
Functional group transformations: to introduce the carboxylic acid, cyano, and dimethylamino groups.
Esterification: to convert the carboxylic acid to its ethyl ester form.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: to accelerate reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-9-((dimethylamino)methylene)-4-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield carboxylic acids or ketones.
Reduction: may yield alcohols or amines.
Substitution: may yield halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential drug candidate.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-9-((dimethylamino)methylene)-4-oxo-, ethyl ester would depend on its specific interactions with molecular targets. These may include:
Binding to enzymes: Inhibiting or activating their activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting the transcription of specific genes.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta(4,5)pyrido(1,2-a)pyrimidine derivatives: Compounds with similar ring structures but different functional groups.
Pyrimidine analogs: Compounds with variations in the pyrimidine ring or additional substituents.
Heterocyclic compounds: Other compounds with fused ring systems containing nitrogen atoms.
Uniqueness
Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-9-((dimethylamino)methylene)-4-oxo-, ethyl ester is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties.
Properties
CAS No. |
93587-48-5 |
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Molecular Formula |
C18H18N4O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl (6E)-8-cyano-6-(dimethylaminomethylidene)-13-oxo-1,10-diazatricyclo[7.4.0.03,7]trideca-2,7,9,11-tetraene-12-carboxylate |
InChI |
InChI=1S/C18H18N4O3/c1-4-25-18(24)14-8-20-16-13(7-19)15-11(9-21(2)3)5-6-12(15)10-22(16)17(14)23/h8-10H,4-6H2,1-3H3/b11-9+ |
InChI Key |
STRBVHFXWCRNRF-PKNBQFBNSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN=C2C(=C\3C(=CN2C1=O)CC/C3=C\N(C)C)C#N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C3C(=CN2C1=O)CCC3=CN(C)C)C#N |
Origin of Product |
United States |
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